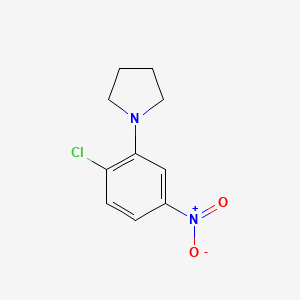

![molecular formula C20H20N6O2 B5595240 2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(imidazo[1,2-a]pyridin-2-ylmethyl)acetamide](/img/structure/B5595240.png)

2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(imidazo[1,2-a]pyridin-2-ylmethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound belongs to the classes of imidazo[1,2-a]pyridines and triazoles, which are significant due to their wide range of biological activities and applications in medicinal chemistry. These compounds have been investigated for their potential as fluorescent probes, drug molecules, and their involvement in various chemical reactions.

Synthesis Analysis

While specific synthesis methods for the exact compound were not identified, related studies indicate that imidazo[1,2-a]pyridine derivatives can be synthesized through reactions involving β-lactam carbenes and 2-pyridyl isonitriles, followed by acidic hydrolysis (Shao et al., 2011). This process yields compounds with the imidazo[1,2-a]pyridine framework, suggesting a potential pathway for synthesizing the target compound.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been studied using various analytical techniques. In particular, derivatives of imidazo[1,2-a]pyridine have been synthesized and characterized, with their structure confirmed by NMR, FT-IR, and X-ray diffraction studies (Dong-Mei Chen et al., 2021). These studies provide insights into the molecular structure and could be applicable to the compound .

Chemical Reactions and Properties

The chemical reactivity of imidazo[1,2-a]pyridines involves interactions with various reagents and catalysts. For example, copper-catalyzed dicarbonylation reactions involving imidazo[1,2-a]pyridines have been reported, leading to the synthesis of 1,2-diketones, indicating a method for functional modification of these compounds (Changcheng Wang et al., 2015).

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis and Applications

Synthesis and Insecticidal Assessment : Innovative heterocycles incorporating thiadiazole moieties, derived from related precursor compounds, have been synthesized and evaluated as insecticidal agents against Spodoptera littoralis, demonstrating the potential for agricultural applications (Fadda et al., 2017).

Antiulcer Drugs Research : Compounds with an imidazo[1,2-a]pyridine structure have been synthesized and tested for their potential as antiulcer drugs, specifically as histamine H2-receptor antagonists, indicating a medicinal chemistry application focusing on gastrointestinal health (Katsura et al., 1992).

Fluorescent Probes Development : Certain imidazo[1,2-a]pyridine derivatives have been developed as efficient fluorescent probes for mercury ion detection, highlighting their use in environmental monitoring and analytical chemistry (Shao et al., 2011).

Radioligand Synthesis for Imaging

SPECT Imaging Probes : Substituted imidazo[1,2-a]pyridines have been synthesized as potential probes for studying peripheral benzodiazepine receptors using SPECT imaging, contributing to neuroimaging and the study of neurological disorders (Katsifis et al., 2000).

Antimicrobial Activity Research

Antimicrobial and Antitumor Activity : Novel N-(3-Arylmethyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetamide derivatives have been synthesized and evaluated for antimicrobial and antitumor activities, suggesting their potential in developing new therapeutic agents (Chena et al., 2022).

Organic Synthesis Methodology

Copper-Catalyzed Dicarbonylation : A novel approach involving the copper-catalyzed dicarbonylation of imidazo[1,2-a]pyridines has been described, offering a new synthesis pathway for 1,2-diketones, which are significant in the preparation of fine chemicals and pharmaceuticals (Wang et al., 2015).

Eigenschaften

IUPAC Name |

2-(4-ethyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)-N-(imidazo[1,2-a]pyridin-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O2/c1-2-25-19(15-8-4-3-5-9-15)23-26(20(25)28)14-18(27)21-12-16-13-24-11-7-6-10-17(24)22-16/h3-11,13H,2,12,14H2,1H3,(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSHAENNXNZQQGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN(C1=O)CC(=O)NCC2=CN3C=CC=CC3=N2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(2-amino-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-5(4H)-yl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5595174.png)

![methyl 2-[(3,4-dimethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5595178.png)

![2-methyl-4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5595179.png)

![3-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5595180.png)

![1-[(4-methyl-1-piperazinyl)acetyl]indoline](/img/structure/B5595186.png)

![4-[(diethylamino)sulfonyl]-N-1,3-thiazol-2-yl-2-thiophenecarboxamide](/img/structure/B5595193.png)

![6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5595194.png)

![methyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5595203.png)

![1-methyl-2-oxo-8-[4-(1H-pyrazol-1-yl)benzyl]-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5595221.png)

![ethyl 4-[(4-methoxy-4-oxobutanoyl)amino]benzoate](/img/structure/B5595223.png)

![N-(2,4-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5595245.png)